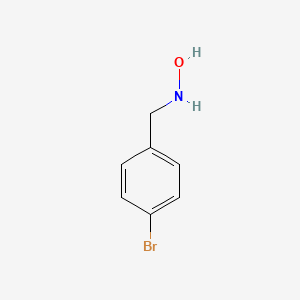

N-(4-bromobenzyl)hydroxylamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrNO |

|---|---|

Molecular Weight |

202.05 g/mol |

IUPAC Name |

N-[(4-bromophenyl)methyl]hydroxylamine |

InChI |

InChI=1S/C7H8BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4,9-10H,5H2 |

InChI Key |

NBOKTCZENAQVDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNO)Br |

Origin of Product |

United States |

Synthetic Methodologies

Strategies for O-Substituted Hydroxylamine (B1172632) Synthesis

The synthesis of O-substituted hydroxylamines, including N-(4-bromobenzyl)hydroxylamine, generally involves the protection of the nitrogen atom of hydroxylamine, followed by substitution at the oxygen, and subsequent deprotection. arabjchem.org This overarching strategy prevents the undesired N-alkylation that typically occurs due to the higher nucleophilicity of the nitrogen atom. arabjchem.org

Mitsunobu Reaction Protocols for O-Alkylhydroxylamine Formation

A prominent method for forming O-alkylhydroxylamines is the Mitsunobu reaction. nih.gov This one-pot process facilitates the conversion of an alcohol to the corresponding O-alkylhydroxylamine. nih.gov In the context of synthesizing this compound, 4-bromobenzyl alcohol serves as the starting material. nih.gov The reaction is carried out in the presence of triphenylphosphine (B44618) and an azodicarboxylate, such as diisopropylazodicarboxylate (B7806520) (DIAD), with N-hydroxyphthalimide acting as the nucleophile. nih.gov This reaction proceeds to form an intermediate which is then deprotected to yield the final product. nih.gov

A capture-release strategy has also been developed to simplify the purification process of Mitsunobu reactions. This involves using a norbornenyl-tagged N-hydroxysuccinimide monomer which, after reaction, can be polymerized and precipitated, effectively separating the desired product from the reaction byproducts. acs.orgnih.gov

N-Hydroxyurethane Intermediacy and O-Benzylation Approaches

The use of N-hydroxyurethane as an N-protected hydroxylamine equivalent is a key strategy for achieving regiospecific O-benzylation under basic conditions. arabjchem.orgarabjchem.org This method is particularly effective for preparing halo-substituted O-benzyl hydroxylamines. arabjchem.orgarabjchem.org

A one-pot sequential synthesis has been developed for O-(halo-substituted benzyl) hydroxylamine derivatives. arabjchem.orgarabjchem.org This process involves the O-benzylation of N-hydroxyurethane with a suitable benzyl (B1604629) halide, such as 4-bromobenzyl bromide, in the presence of a base like sodium ethoxide. arabjchem.org The resulting O-benzyl carbethoxyhydroxamate intermediate is then subjected to basic hydrolysis, typically with sodium hydroxide (B78521), to yield the desired O-benzyl hydroxylamine. arabjchem.orgarabjchem.org The final product is often isolated as its hydrochloride salt. arabjchem.org This method has been shown to produce high yields, often exceeding 78%. arabjchem.orgarabjchem.org

| Reactant 1 | Reactant 2 | Reagents | Intermediate | Final Product | Overall Yield |

|---|---|---|---|---|---|

| N-hydroxyurethane | 4-bromobenzyl bromide | 1. Sodium ethoxide 2. Sodium hydroxide 3. Ethanolic HCl | O-(4-bromobenzyl) carbethoxyhydroxamate | O-(4-bromobenzyl)hydroxylamine hydrochloride | >78% arabjchem.orgarabjchem.org |

The synthesis utilizing N-hydroxyurethane demonstrates high chemo- and regioselectivity. arabjchem.orgarabjchem.org The urethane (B1682113) group effectively protects the nitrogen atom, directing the benzylation to the oxygen atom. arabjchem.org This circumvents the common issue of N-alkylation. The choice of a base and solvent system, such as sodium ethoxide in ethanol, is crucial for promoting the desired O-alkylation. arabjchem.org The subsequent hydrolysis step is also chemoselective, cleaving the carbamate (B1207046) to reveal the free hydroxylamine without affecting the newly formed O-benzyl bond. arabjchem.orgarabjchem.org

Deprotection Strategies for Phthalimide (B116566) and Urethane Derivatives

The final step in many synthetic routes to O-substituted hydroxylamines is the removal of the nitrogen-protecting group.

For intermediates derived from N-hydroxyphthalimide, such as those formed in the Mitsunobu reaction, deprotection is commonly achieved using hydrazine (B178648). nih.gov This process, known as hydrazinolysis, effectively cleaves the phthalimide group to release the free hydroxylamine. nih.govarabjchem.org However, a notable drawback of this method is the potential formation of N-aminophthalimide as a basic byproduct, which can complicate the purification of the desired basic O-substituted hydroxylamine. arabjchem.org

In the case of N-hydroxyurethane derivatives, deprotection is typically accomplished through basic hydrolysis. arabjchem.orgarabjchem.org Refluxing the intermediate with an aqueous solution of a strong base like sodium hydroxide effectively removes the carbethoxy group, yielding the target hydroxylamine. arabjchem.org This method is advantageous as the cleavage products are readily separated from the desired O-benzyl hydroxylamine, simplifying the purification process. arabjchem.org

General Synthetic Routes for O-Benzyl Hydroxylamines

The primary synthetic routes to O-benzyl hydroxylamines, including this compound, hinge on the principle of N-protection followed by O-alkylation and deprotection. arabjchem.org

Preparation of Related Hydroxylamine Precursors

Synthesis of N-Hydroxyurethane

N-hydroxyurethane, also known as N-hydroxycarbamate, serves as a crucial N-protected synthetic equivalent of hydroxylamine. arabjchem.orgrsc.org Its use is particularly advantageous in reactions where regiospecificity is required under basic conditions. arabjchem.org The preparation of N-hydroxyurethane is straightforward and follows established literature methods. arabjchem.org It is synthesized from the reaction of hydroxylamine hydrochloride with ethyl chloroformate. arabjchem.orgrsc.org

This precursor is then used in a one-pot method to prepare O-benzyl hydroxylamines. arabjchem.org For instance, in the synthesis of O-(4-bromobenzyl)hydroxylamine hydrochloride, N-hydroxyurethane is first O-benzylated using 4-bromobenzyl halide in an ethanolic solution of sodium ethoxide. arabjchem.org The resulting O-benzyl carbethoxyhydroxamate intermediate is subsequently hydrolyzed with an aqueous alkali solution to yield the final product. arabjchem.org

Table 3: Synthesis of N-Hydroxyurethane

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Hydroxylamine hydrochloride | Ethyl chloroformate | N-Hydroxyurethane |

General Hydroxylamine Reagent Design and Synthesis

The design of effective hydroxylamine reagents is a significant area of research in organic synthesis, aimed at creating stable and versatile reagents for introducing nitrogen-containing functionalities into molecules. acs.orgethz.ch A common strategy involves the use of protecting groups on the nitrogen atom to create bench-stable precursors that can be easily handled and stored. ethz.chnih.gov

Prominent examples include N-Boc (tert-butyloxycarbonyl) and N-Cbz (carboxybenzyl) protected hydroxylamines. acs.orgnih.gov These reagents are designed for the direct incorporation of synthetically valuable moieties, such as the N-CF₃ group, into common organic substrates. acs.orgnih.govfigshare.com For example, novel N-Cbz- and N-Boc-N-trifluoromethyl hydroxylamine reagents have been developed through silver-mediated oxidative trifluoromethylation. acs.orgnih.gov These reagents successfully participate in photoredox-catalyzed reactions to achieve C-H trifluoromethylamination of various arenes and alkenes. acs.orgnih.gov

Another approach focuses on designing reagents for the installation of medicinally relevant amine groups like methylamine, morpholine, and piperazine. ethz.ch Researchers have developed a family of N-alkyl-hydroxylamine reagents through robust, three-step sequences starting from commercially available materials. ethz.ch These reagents have proven effective in the iron-catalyzed aminative difunctionalization of alkenes, highlighting the versatility that targeted reagent design can achieve in modern catalytic aminations. ethz.ch A key advantage of using precursors like N,N'-di-tert-butoxycarbonylhydroxylamine is the avoidance of toxic reagents like hydrazine during the deprotection step, as the Boc groups are easily removed under acidic conditions. nih.gov

Chemical Reactivity and Transformation Studies

Reactions Involving the Hydroxylamine (B1172632) Moiety

The hydroxylamine functional group (-NHOH) is a versatile reactant, capable of undergoing reactions at both the nitrogen and oxygen atoms. Its reactivity is influenced by the electronic and steric effects of its substituents.

The alkylation of hydroxylamine derivatives is a complex process due to the presence of two nucleophilic centers: the nitrogen and the oxygen atom. This results in a competition between N-alkylation and O-alkylation, leading to a mixture of products. The selectivity of this reaction is governed by several factors, including the nature of the substrate, the alkylating agent, the solvent, and the base used. nih.govnih.gov

In the case of ambident nucleophiles like hydroxylamines, alkylation can be directed towards either the N- or O-atom. Generally, reactions favoring thermodynamic control often lead to N-alkylation, while those under kinetic control may favor O-alkylation. The choice of solvent and counter-ion can significantly influence the reaction's regioselectivity. For instance, in the alkylation of 2-pyridone, an analogous N-heterocyclic system, using the sodium salt in DMF predominantly yields the N-alkylated product, whereas the silver salt in benzene (B151609) exclusively gives the O-alkylated product. nih.gov Similarly, for 4-(trifluoromethyl)pyrimidin-2(1H)-ones, direct alkylation with alkyl halides typically produces a mixture of N- and O-alkylated products. nih.gov

The structure of the alkylating agent and the substrate also plays a crucial role. Steric hindrance around the nitrogen atom can favor O-alkylation. nih.gov Conversely, a bulky alkylating agent might also favor reaction at the less hindered oxygen atom. Studies on the alkylation of various heterocyclic systems have shown that high regioselectivity can be achieved by carefully selecting the reaction conditions. researchgate.netthieme-connect.de For example, a mild, regioselective N-alkylation of 2-pyridones has been developed using a micellar system in water, which favors N-alkylation even with bulky secondary alkyl halides. researchgate.net

Table 1: Factors Influencing N- vs. O-Alkylation Selectivity

| Factor | Favors N-Alkylation | Favors O-Alkylation | Reference |

|---|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) | Nonpolar solvents (e.g., Benzene) | nih.gov |

| Counter-ion | Alkali metals (e.g., Na+) | Silver (Ag+) | nih.gov |

| Substrate/Reagent | Less sterically hindered N-atom | Sterically hindered N-atom, use of specific catalysts | nih.govnih.gov |

| Reaction Conditions | Thermodynamic control | Kinetic control | nih.gov |

Hydroxylamines readily react with aldehydes and ketones in a condensation reaction to form oximes. acs.orgresearchgate.net This reaction is a cornerstone of carbonyl chemistry and proceeds through the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. acs.orgrsc.org

The formation of an oxime from N-(4-bromobenzyl)hydroxylamine would result in an O-(4-bromobenzyl)oxime. The reaction is typically catalyzed by acid or base and involves the formation of a carbinolamine intermediate which then eliminates a molecule of water to yield the C=N double bond of the oxime. acs.org The reaction is generally high-yielding and can be performed under mild conditions. researchgate.net This transformation is not only useful for the characterization and protection of carbonyl compounds but also provides valuable synthetic intermediates. researchgate.net Oximes themselves can be further transformed into other functional groups such as amides, nitriles, and amines.

Hydroxylamines can react with sulfonyl chlorides to form O-sulfonylated hydroxylamines, which are esters of hydroxylamine-O-sulfonic acid. soton.ac.uk These compounds are valuable reagents in organic synthesis. The synthesis involves the reaction of an N-substituted hydroxylamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated.

The synthesis of supported O-sulfonylhydroxylamines has been investigated as an alternative to reagents like mesitylenesulfonyl hydroxylamine (MSH). soton.ac.uk However, the synthesis can be challenging. For example, attempts to prepare a supported O-sulfonylhydroxylamine by reacting a sulfonyl chloride resin with N-hydroxyacetimidate followed by hydrolysis were unsuccessful. soton.ac.uk A more successful approach involves the direct synthesis of primary sulfonamides from organometallic reagents and novel sulfinylamine reagents like t-BuONSO. researchgate.net The reaction of this compound with a sulfonyl chloride would be expected to yield the corresponding this compound-O-sulfonic acid derivative.

In recent years, hydroxylamine derivatives have emerged as powerful electrophilic aminating agents for the formation of C-N bonds. wiley-vch.deresearchgate.net These reagents allow for the direct introduction of an amino group into various organic molecules, often under mild conditions. nih.govrsc.org Hydroxylamine-derived reagents can participate in transition-metal-catalyzed reactions as well as uncatalyzed processes. wiley-vch.de

In these reactions, the hydroxylamine derivative, often activated by converting the hydroxyl group into a better leaving group (e.g., O-acyl or O-sulfonyl), acts as an "NR2+" synthon. wiley-vch.de Transition metals can insert into the N-O bond via oxidative addition, followed by reductive elimination to form the new C-N bond. wiley-vch.de This methodology has been applied to the amination of alkenes and arenes. rsc.org For instance, earth-abundant metals like copper and iron can catalyze C-H amination of arenes using hydroxylamine-derived reagents. nih.govrsc.org A metal-free method for the amination of aldehydes to form amides has also been developed, using hydroxylamines promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF). acs.org This reaction proceeds through a nitrone intermediate. acs.org

Table 2: Examples of Amination Reactions Using Hydroxylamine Derivatives

| Reaction Type | Substrate | Hydroxylamine Reagent Type | Catalyst/Promoter | Reference |

|---|---|---|---|---|

| Aromatic C-H Amination | Arenes | Hydroxylamine O-sulfonic acid (HOSA) | Aluminum chloride | nih.govrsc.org |

| Aldehyde Amination (Amide Synthesis) | Aldehydes | N-Arylhydroxylamines | TBAF·3H₂O / KOH | acs.org |

| Electrophilic Amination | Organozinc Halides | O-Benzoyl N,N-dialkyl hydroxylamines | Nickel | researchgate.net |

| Electrophilic Amination | Aryl/Heteroaryl Aluminums | N,N-dialkyl-O-benzoyl hydroxylamines | Copper | researchgate.net |

Aryl Ring Reactivity in O-(4-bromobenzyl)hydroxylamine Derivatives

The reactivity of the aryl ring in O-(4-bromobenzyl)hydroxylamine derivatives is primarily dictated by the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions depends on the directing effects of the substituents already present on the benzene ring.

In an O-(4-bromobenzyl)hydroxylamine derivative, the benzene ring is substituted with a bromine atom at the para position (C4) and a -CH₂-O-NHR group at C1. The directing effects of these two groups determine the position of attack by an incoming electrophile.

Bromine (-Br): Halogens are deactivating groups, meaning they make the aromatic ring less reactive towards electrophilic substitution than benzene itself. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because the lone pairs on the halogen can be donated to the ring via resonance, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions. libretexts.orglibretexts.org

In the 4-bromobenzyl system, the bromine is at position 4 and the benzylic group is at position 1. The positions ortho to the benzylic group are 2 and 6, and the positions meta are 3 and 5. The positions ortho to the bromine are 3 and 5, and the position meta is 2 (and 6).

The activating -CH₂-O-NHR group directs incoming electrophiles to positions 2 and 6 (ortho).

The deactivating -Br group directs incoming electrophiles to positions 3 and 5 (ortho to Br, meta to the CH₂ group).

Since the -CH₂-O-NHR group is an activating group and bromine is a deactivating group, the activating group's directing effect will dominate. libretexts.org Therefore, electrophilic aromatic substitution on the ring of an O-(4-bromobenzyl)hydroxylamine derivative is expected to occur predominantly at the positions ortho to the activating benzylic group, i.e., at positions 2 and 6.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For N-(4-bromobenzyl)hydroxylamine, both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information about the molecular framework.

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the hydroxylamine (B1172632) (-NHOH) protons.

A related compound, O-(4-bromobenzyl)hydroxylamine hydrochloride, shows a singlet for the methylene protons (CH2) at approximately 5.19 ppm. arabjchem.org The aromatic protons typically appear as a multiplet in the region of 7.33–7.54 ppm. arabjchem.org For N-arylhydroxylamines, the N-H and O-H protons can appear as broad singlets. For instance, in N-(4-bromophenyl)hydroxylamine, two broad singlets are observed at 8.43 and 8.40 ppm, with the aromatic protons appearing as doublets at 7.30 and 6.77 ppm. rsc.org The exact chemical shifts can vary depending on the solvent and concentration.

| Proton Type | Expected Chemical Shift (ppm) | Splitting Pattern |

| Aromatic (C₆H₄) | ~7.2-7.6 | Multiplet/Doublets |

| Methylene (CH₂) | ~3.8-5.2 | Singlet |

| Hydroxylamine (NHOH) | Variable, broad | Singlets |

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals would be expected for the benzylic carbon, the aromatic carbons, and the carbon bearing the bromine atom.

In a similar compound, tert-butyl (4-bromobenzyl)(tosyloxy)carbamate, the benzylic carbon appears around 134.7 ppm. rsc.org For N-(4-bromophenyl)hydroxylamine, the aromatic carbons show signals at approximately 151.86, 131.52, 115.30, and 110.51 ppm. rsc.org The "heavy atom effect" of bromine can cause the ipso-carbon (the carbon directly attached to bromine) to shift upfield more than expected based on electronegativity alone. stackexchange.com

| Carbon Type | Expected Chemical Shift (ppm) |

| C-Br (ipso) | ~110-122 |

| Aromatic CH | ~128-132 |

| Quaternary Aromatic C | ~135-140 |

| Methylene (CH₂) | ~50-60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, key characteristic absorption bands would confirm the presence of the hydroxyl (-OH), amine (N-H), aromatic (C-H and C=C), and carbon-bromine (C-Br) groups.

For O-(4-bromobenzyl)hydroxylamine hydrochloride, significant IR peaks are observed at 3437 cm⁻¹ (likely N-H or O-H stretching), 2923 cm⁻¹ (C-H stretching), and within the 1600-1400 cm⁻¹ region for aromatic C=C stretching. arabjchem.org Generally, O-H stretching in hydroxylamines appears in the broad range of 2500-3400 cm⁻¹. pg.edu.pl The N-H stretch also falls within this region. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹. pg.edu.pl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| N-H | Stretching | 3200-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1000-1250 |

| C-Br | Stretching | 500-600 |

Mass Spectrometry (MS) Applications for Molecular Formula Confirmation

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound. For this compound (C₇H₈BrNO), the mass spectrum would show a molecular ion peak corresponding to its molecular weight. A key feature would be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further confirming the elemental composition. For instance, a related compound, N-(4-bromophenyl)hydroxylamine, would have a calculated mass that can be precisely matched with experimental HRMS data. rsc.org Fragmentation patterns in the mass spectrum can also provide structural information. For example, the loss of the hydroxyl group (-OH) or the cleavage of the benzyl-nitrogen bond would result in characteristic fragment ions.

General Spectroscopic Methodologies for Hydroxylamine Derivatives

The spectroscopic analysis of hydroxylamine derivatives often involves a combination of techniques to fully characterize their structures. Spectrophotometric methods, for instance, can be used for the quantitative determination of hydroxylamines. nih.govjst.go.jp These methods are often based on the oxidation of the hydroxylamine to nitrite, followed by a colorimetric reaction. jst.go.jpresearchgate.net

Circular dichroism and other spectral studies have been employed to investigate the interaction of hydroxylamine derivatives with biological macromolecules like enzymes. nih.gov The formation of complexes, such as oximes with pyridoxal (B1214274) phosphate (B84403) in enzymes, can be monitored by changes in absorption spectra. nih.gov These studies provide insights into the conformation and binding of hydroxylamine derivatives in biological systems. nih.gov

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. derpharmachemica.com This method is instrumental in drug discovery for understanding ligand-target interactions. While specific molecular docking studies focusing exclusively on N-(4-bromobenzyl)hydroxylamine are not extensively documented in publicly available literature, the broader class of N-benzylhydroxylamine derivatives has been investigated as inhibitors of various enzymes. For instance, derivatives of O-benzylhydroxylamine have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer immunotherapy. brynmawr.edu Docking studies on these derivatives have helped to elucidate their binding modes within the enzyme's active site. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, in this case, this compound, is then docked into the active site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the hydroxylamine (B1172632) group could potentially chelate with metal ions in metalloenzymes, while the bromobenzyl group could engage in hydrophobic and halogen bonding interactions. researchgate.net

Table 1: Potential Molecular Docking Applications for this compound

| Target Class | Potential Interactions | Rationale |

| Metalloenzymes | Chelation with the metal center via the hydroxylamine group. | The hydroxylamine moiety is a known metal-binding group. |

| Kinases | Hydrogen bonding with backbone residues; hydrophobic interactions from the benzyl (B1604629) ring. | Common binding motifs for kinase inhibitors. |

| Enzymes with hydrophobic pockets | Hydrophobic interactions involving the bromobenzyl group. | The lipophilic nature of the benzyl group favors binding in nonpolar cavities. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a powerful tool for predicting various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.comresearchgate.net DFT calculations can provide a detailed understanding of the electronic distribution and reactivity of this compound.

The presence of the bromine atom and the hydroxylamine group significantly influences the electronic properties of the molecule. The bromine atom, being an electron-withdrawing group, can affect the electron density of the aromatic ring. The hydroxylamine moiety is a potential site for both oxidation and protonation. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

Table 2: Representative DFT-Calculated Properties for Aromatic Hydroxylamine Derivatives

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates susceptibility to oxidation. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability and reactivity. researchgate.net | A smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution. | Identifies potential sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Parameters like hardness, softness, and electrophilicity. | Quantifies the overall reactivity of the molecule. |

Mechanistic Studies through Computational Chemistry

Computational chemistry plays a crucial role in elucidating reaction mechanisms, especially for reactions involving transient intermediates that are difficult to study experimentally.

Electron Affinity and Oxidation Mechanisms

The oxidation of N-benzylhydroxylamine derivatives can proceed through different mechanistic pathways. niscair.res.inresearchgate.net Computational studies can help to distinguish between these pathways by calculating the energies of intermediates and transition states. The oxidation of N-benzylhydroxylamine can lead to the formation of a benzyl derivative of the aminoxyl radical (PhCH2NHO•). niscair.res.inniscpr.res.inniscpr.res.in The stability of this radical intermediate is a key factor in the reaction mechanism.

The electron affinity of this compound, which is the energy released when an electron is added to the molecule, can also be investigated using computational methods. A higher electron affinity suggests a greater tendency to accept an electron, which is relevant in oxidation-reduction reactions.

O-Trifluoromethylation and OCF3-Migration Mechanisms of Hydroxylamine Derivatives

The introduction of a trifluoromethyl (CF3) or trifluoromethoxy (OCF3) group can significantly alter the properties of a molecule. Computational studies have been instrumental in understanding the mechanisms of O-trifluoromethylation and subsequent OCF3-migration in hydroxylamine derivatives.

The O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives is believed to be a radical process. In contrast, the subsequent OCF3-migration, which leads to the formation of ortho-OCF3 aniline (B41778) derivatives, is thought to proceed via a heterolytic cleavage of the N–OCF3 bond, forming a short-lived ion pair. Computational studies support this proposed ion-pair reaction pathway. montclair.edu These mechanistic insights are valuable for the development of new synthetic methodologies.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. researchgate.net It focuses on the interactions between the HOMO of one molecule and the LUMO of another. The energies and shapes of the HOMO and LUMO of this compound can be calculated using computational methods like DFT.

The HOMO is the orbital that is most likely to donate electrons in a reaction, so it is associated with the molecule's nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, so it is associated with the molecule's electrophilicity. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, while a small gap suggests the opposite. researchgate.net

For this compound, the HOMO is likely to be localized on the nitrogen and oxygen atoms of the hydroxylamine group, making this the primary site for oxidation. The LUMO is expected to be distributed over the aromatic ring and the C-Br bond, suggesting that these are potential sites for nucleophilic attack.

Table 3: Application of FMO Theory to this compound

| Orbital | Location of High Electron Density | Predicted Reactivity |

| HOMO | Nitrogen and oxygen atoms of the hydroxylamine group. | Nucleophilic character; site of oxidation. |

| LUMO | Aromatic ring and C-Br bond. | Electrophilic character; potential site for nucleophilic attack. |

Applications in Chemical Biology and Organic Synthesis

Role as Enzyme Inhibitors

The structural characteristics of N-(4-bromobenzyl)hydroxylamine make it a compelling candidate for the inhibition of specific enzymes, a function of significant interest in medicinal chemistry and drug discovery.

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.gov The expression of IDO1 in the tumor microenvironment can lead to the suppression of the host's immune response, thereby allowing cancer cells to evade immune surveillance. nih.gov Consequently, the development of IDO1 inhibitors is a significant strategy in cancer immunotherapy.

The rational design of inhibitors targeting IDO1 has been informed by the enzyme's catalytic mechanism, which is understood to proceed through a heme-iron bound alkylperoxy intermediate state. nih.govbrynmawr.edu O-alkylhydroxylamines, including derivatives like this compound, have been investigated as stable structural mimics of this transient alkylperoxy species. nih.govbrynmawr.edu The design principle of alkylperoxy mimicry involves creating molecules that can occupy the active site of IDO1 and interact with the heme iron in a manner similar to the natural intermediate, but without undergoing the subsequent catalytic conversion. nih.gov This mimicry allows these compounds to act as potent, mechanism-based inhibitors of the enzyme. nih.gov

Structure-activity relationship (SAR) studies on O-benzylhydroxylamine derivatives have demonstrated that substitutions on the aromatic ring significantly influence their inhibitory potency against IDO1. nih.gov The introduction of a halogen atom, such as bromine at the para-position of the benzyl (B1604629) ring, is a key modification in these studies. Research has shown that halogenation, particularly at the meta position, can lead to improved inhibitor potency. nih.gov The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), while their binding efficiency is assessed using the ligand efficiency (LE) metric, which relates the binding affinity of a molecule to its size (number of non-hydrogen atoms). nih.govacs.org High ligand efficiency is a desirable characteristic in drug development, indicating a more optimal interaction between the inhibitor and the target enzyme. nih.gov

| Compound | Substitution on Benzyl Ring | IC50 (µM) | Ligand Efficiency (kcal/mol per non-hydrogen atom) |

|---|---|---|---|

| O-benzylhydroxylamine | None | 0.90 | 0.43 |

| O-(3-chlorobenzyl)hydroxylamine | 3-Chloro | 0.29 | 0.45 |

| O-(3-bromobenzyl)hydroxylamine | 3-Bromo | 0.26 | 0.46 |

Data derived from structure-activity studies of O-alkylhydroxylamines as IDO1 inhibitors. nih.gov

Beyond IDO1, hydroxylamine (B1172632) derivatives have shown potential as inhibitors of other enzymes, such as ornithine decarboxylase (ODC). nih.goveurekaselect.comnih.govresearchgate.net ODC is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. nih.goveurekaselect.comnih.govresearchgate.net Elevated levels of polyamines are often associated with cancer, making ODC a target for anticancer drug development. eurekaselect.comresearchgate.net The inhibitory activity of hydroxylamine-containing compounds against ODC highlights the broader potential of this chemical class in enzyme-targeted therapeutic strategies. nih.gov

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Synthetic Intermediates and Building Blocks

The chemical reactivity of this compound makes it a valuable building block in the synthesis of more elaborate molecules for various applications.

N-benzylhydroxylamine hydrochloride, a closely related compound, is recognized as a pivotal intermediate in organic and pharmaceutical synthesis. huatengsci.combiosynth.comchemimpex.commdpi.comsigmaaldrich.com It serves as a precursor for the creation of diverse organic compounds, including those with therapeutic potential. huatengsci.combiosynth.comchemimpex.commdpi.comsigmaaldrich.com The presence of the bromine atom in this compound provides a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the construction of a wide array of complex molecular architectures. This versatility positions it as a valuable intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients.

Agrochemical Applications (Pesticides, Crop Protection)

Currently, there is a notable absence of specific research in publicly accessible scientific literature detailing the direct application of this compound as an active ingredient in pesticides or for general crop protection. While the broader class of diacylhydrazine and acylhydrazone derivatives has been investigated for insecticidal properties, and some anthranilic diamide (B1670390) insecticides containing bromo-substituted aromatic rings have shown activity, a direct link to the agrochemical use of this compound has not been established in the reviewed literature. mdpi.commdpi.com

The development of novel agrochemicals is a complex process requiring extensive screening and toxicological studies. Without specific data, any potential pesticidal or crop protection properties of this compound remain speculative.

Utility in N-Amination Reactions

N-substituted hydroxylamines, as a general class of compounds, are recognized for their role as versatile aminating agents in organic synthesis. researchgate.netrsc.org They can function as amino precursors in various transition metal-catalyzed reactions, such as the iridium-catalyzed direct C–H amidation of arenes. researchgate.net Hydroxylamine derivatives are considered powerful aminating reagents, offering an alternative pathway for the introduction of amino groups into diverse chemical structures. epa.gov

Synthesis of Heterocyclic Compounds from Hydroxylamine Derivatives (e.g., Amidoximes, Oxadiazolones)

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Hydroxylamine and its derivatives are crucial starting materials for the formation of various heterocycles.

Amidoximes: Amidoximes are typically synthesized through the nucleophilic attack of hydroxylamine on a nitrile. nih.govirb.hr This is a well-established and widely used method. While N-substituted hydroxylamines can be used to generate N-substituted amidoximes, there is no specific literature describing the use of this compound for this purpose. A general one-pot synthesis for N-substituted amidoximes from secondary amides has been developed, showcasing a potential, though untested, route where a related precursor might be used. rsc.org

Oxadiazolones: 1,2,4-Oxadiazol-5-ones can be synthesized from N-substituted amidoximes through a base-mediated carbonylative cyclization, for instance, using 1,1'-carbonyldiimidazole. rsc.org Furthermore, 1,3,4-oxadiazoles are commonly synthesized via the cyclization of N,N'-diacylhydrazines. nih.gov Although these are established synthetic routes for this class of heterocycles, the direct involvement of this compound as a precursor or intermediate in the synthesis of oxadiazolones is not documented in the reviewed scientific literature.

Structure Activity Relationships and Derivative Design

Systematic Structural Modifications for Biological Activity

The biological profile of benzyl (B1604629) hydroxylamine (B1172632) derivatives can be finely tuned by making precise alterations to their molecular structure. Key areas of modification include the carbon linker, substitutions on the aryl ring, and the pattern of disubstitution.

Alterations of Carbon Linker Length and Flexibility in Benzyl Hydroxylamine Derivatives

Studies on N-alkylmorpholine derivatives have demonstrated a clear structure-activity relationship concerning the alkyl chain length. Compounds with longer alkyl chains, specifically those ranging from n-dodecyl (C12) to n-hexadecyl (C16), exhibited the highest bactericidal effects against Methicillin-Resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 3.9 µg/mL. In contrast, derivatives with shorter chains (fewer than five carbon atoms) were found to be inactive, establishing a direct correlation between linker length and antibacterial efficacy. chemrxiv.org

Similarly, in a series of N-alkyl-N'-(2-benzylphenyl)ureas, the length of the N-alkyl chain was found to influence their ability to act as gelators for various solvents. While not a measure of biological activity, this demonstrates how the carbon linker length directly impacts the molecule's physicochemical properties and intermolecular interactions. nih.gov Further research on STAT3 inhibitors, which are based on an N-methylglycinamide scaffold, also highlighted the importance of the linker. Modifications to the linker, such as creating proline-based analogues, led to improved metabolic stability and inhibitory potency. nih.gov These examples from other compound classes underscore the principle that modifying the carbon linker in benzyl hydroxylamine derivatives is a viable strategy for optimizing their biological activity by altering their conformational flexibility and interaction with target sites.

Aryl Ring Substitution Effects (e.g., Halogenation) on Activity

Substitution on the aromatic (aryl) ring is a cornerstone of medicinal chemistry for modulating a compound's activity. The nature, position, and number of substituents can profoundly affect electronic properties, lipophilicity, and steric profile, thereby influencing target binding and pharmacokinetic properties. Halogenation, in particular, is a common and effective strategy.

In the development of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1) derivatives, it was observed that halogen substitution on the benzyl ring was more potent than alkyl substitution. Specifically, a bromo-substituted derivative showed better inhibitory activity (IC50 = 1.78 μM) compared to methyl-substituted counterparts. nih.gov This highlights the positive impact of halogens like bromine on the biological activity of benzyl-containing scaffolds.

The position of the halogen is also critical. In a study of benzylamine (B48309) derivatives designed as PD-1/PD-L1 inhibitors, the placement of a fluorine atom on the aryl ring was crucial for activity. A 2-fluorophenyl-substituted compound (IC50 value of 2.4 ± 0.2 μM) was 3.6 times more potent than its parent compound. In contrast, the 3-fluorinated and 4-fluorinated versions were weaker, demonstrating that the ortho position was optimal for this particular interaction. acs.org

Furthermore, research on 4-(4-bromophenyl)-thiazol-2-amine derivatives found that the presence of an electron-withdrawing bromine atom at the para-position of the phenyl ring enhanced both antimicrobial and anticancer activities. nih.gov This suggests that the 4-bromo substitution on the benzyl ring of N-(4-bromobenzyl)hydroxylamine is likely a key contributor to its biological activity profile, providing a favorable combination of electronic and steric properties for target engagement.

Impact of Disubstitution Patterns on the Aromatic Ring

Moving beyond single substitutions, the pattern of disubstitution on the aromatic ring offers a more complex way to refine biological activity. The relative positions of two substituents (ortho, meta, or para) can create unique steric and electronic environments that influence molecular interactions.

A study on 2,6-disubstituted benzylamine derivatives as inhibitors of copper amine oxidases (CAOs) provides a clear example of this principle. By placing substituents at both the 2 and 6 positions, researchers were able to create potent and selective reversible inhibitors. nih.gov

Derivatives with linear alkoxy groups at the 2 and 6 positions resulted in very active and selective inhibitors of benzylamine oxidase (BAO). nih.gov

Derivatives with hydrophilic ω-hydroxyalkoxy groups at these positions also yielded highly active and selective BAO inhibitors, but with the advantage of being poorly toxic. nih.gov

Derivatives with linear alkyl groups , which introduce steric bulk without the electronic effects of oxygen atoms, were moderately active. nih.gov

This research demonstrates that a 2,6-disubstitution pattern on the benzylamine core can be systematically modified to fine-tune activity and selectivity. The interplay between the two substituents creates a specific molecular conformation and pattern of non-covalent interactions that dictates the compound's inhibitory profile against different enzymes. nih.gov This suggests that introducing a second substituent onto the 4-bromobenzyl ring of this compound could be a promising strategy for developing derivatives with enhanced or more specific biological activities.

O-Substituted vs. N-Substituted Hydroxylamine Derivatives

The placement of the benzyl group on either the oxygen (O-substituted) or the nitrogen (N-substituted) of the hydroxylamine core results in distinct chemical entities with different properties and biological activities.

Research on O-(4-Bromobenzyl)hydroxylamine Derivatives

O-(4-Bromobenzyl)hydroxylamine features the 4-bromobenzyl group attached to the oxygen atom of the hydroxylamine. This structural arrangement makes it a valuable reagent in organic synthesis and a scaffold for building more complex molecules. chemicalbook.com Research on closely related analogues provides insight into the potential biological activities of this class.

For instance, O-(4-Methoxybenzyl)hydroxylamine, which differs only by the substitution of bromine with a methoxy (B1213986) group, has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). smolecule.com IDO1 is an enzyme involved in immune regulation, and its inhibition is a promising strategy in cancer immunotherapy. The sub-micromolar potency of the methoxy analogue suggests that the O-benzylhydroxylamine scaffold is well-suited for targeting this enzyme. smolecule.com

Furthermore, studies on 4-hydroxycoumarin (B602359) derivatives have shown that compounds incorporating a 5-bromobenzylidene moiety exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov This indicates that the bromo-substituted benzyl group can be a key pharmacophore for antimicrobial activity. The synthesis of O-[(4-bromophenyl)methyl]-hydroxylamine is well-documented, providing a clear pathway for creating derivatives for biological screening. chemicalbook.com

Research on N-(4-Bromophenyl)hydroxylamine Derivatives

In N-(4-Bromophenyl)hydroxylamine derivatives, the substituted aryl group is directly attached to the nitrogen atom. This creates a different chemical scaffold, an N-aryl hydroxylamine, which has also been explored for various biological activities.

A notable example is the synthesis and evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives. These compounds were tested for antibacterial activity against clinically isolated extensively drug-resistant (XDR) Salmonella Typhi. The research also explored their potential as alkaline phosphatase inhibitors. nih.gov

In other synthetic efforts, N-(4-bromophenyl)benzamide and N-(4-bromophenyl)-4-hydroxybenzamide have been successfully synthesized. nanobioletters.com These compounds serve as examples of how the N-(4-bromophenyl) core can be further functionalized with different amide linkages, providing a library of compounds for SAR studies. The synthesis of N-substituted hydroxylamines has been shown to yield compounds with broad antimicrobial effects against both Gram-positive and Gram-negative bacteria, acting as radical scavengers that inhibit the bacterial ribonucleotide reductase (RNR) enzyme. nih.govresearchgate.net

Other Relevant Hydroxylamine Derivatives in Synthetic Studies

Beyond this compound, a diverse array of hydroxylamine derivatives serve as crucial reagents and intermediates in modern organic synthesis. These compounds offer versatile pathways for the introduction of nitrogen-containing functionalities into various molecular frameworks. Research in this area focuses on leveraging the unique reactivity of the hydroxylamine moiety to construct complex molecules, including heterocycles and substituted amines. Key derivatives such as N-benzylhydroxylamine, O-substituted hydroxylamines, and various aminating reagents have been extensively studied for their roles in amination reactions, cycloadditions, and the synthesis of bioactive compounds.

N-Benzylhydroxylamine and its Applications

N-benzylhydroxylamine hydrochloride is a pivotal intermediate in organic synthesis. researchgate.netmdpi.com It is frequently used to generate N-benzyl nitrones through condensation with aldehydes or ketones. mdpi.com These nitrones are valuable 1,3-dipoles that readily participate in cycloaddition reactions to construct isoxazoline (B3343090) frameworks, which are precursors to important molecules like β-amino acids. mdpi.com

A novel synthetic application of N-benzylhydroxylamine hydrochloride utilizes it as a "C1N1 synthon" in a [2+2+1] cyclization to build 1,2,5-trisubstituted imidazoles. rsc.org This process involves the in-situ generation of an acyl ketonitrone intermediate that captures an arylamine. rsc.org A subsequent tautomerization activates the α-C(sp³)–H bond of the N-benzylhydroxylamine, leading to a site-selective cyclization. rsc.org

O-Substituted Hydroxylamine Derivatives

O-substituted hydroxylamines are a significant class of reagents, often employed for electrophilic amination. rsc.org The nature of the O-substituent can be tuned to create a good leaving group, facilitating the transfer of the amino group to a nucleophile. rsc.org

One notable strategy involves the use of arylsulfonyl hydroxylamines (ArSO₂ONHR) for the synthesis of anilines from benzyl alcohols via an aza-Hock rearrangement. nih.gov This metal-free C-C amination method is applicable to a wide range of benzyl alcohol surrogates (like ethers and halides) and simple alkylarenes, providing primary or secondary anilines in good to excellent yields. nih.gov The required hydroxylamine derivatives can be accessed through Mitsunobu reactions. nih.gov

The synthesis of O-(halo-substituted benzyl) hydroxylamine derivatives has been achieved through a one-pot method involving the O-benzylation of N-hydroxyurethane, followed by basic N-deprotection. researchgate.net This chemo- and regio-selective method yields O-benzyl hydroxylammonium salts in high yields. researchgate.net

Another important derivative, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), is widely used as a derivatizing agent for aldehydes and ketones. researchgate.net The resulting PFBHA O-oximes are stable and can be analyzed by methods such as liquid chromatography with ultraviolet detection, which is crucial for the determination of carbonyl compounds in various samples. researchgate.net

Research Findings on Hydroxylamine Derivatives in Synthesis

Detailed studies have highlighted the versatility of hydroxylamine derivatives in constructing complex molecular architectures. The following tables summarize key findings from various synthetic studies.

| Derivative | Reaction Type | Key Application/Product | Research Finding |

|---|---|---|---|

| N-Benzylhydroxylamine hydrochloride | Condensation, 1,3-Dipolar Cycloaddition | Synthesis of N-benzyl nitrones for isoxazoline framework construction | Serves as a precursor for building blocks of β-amino acids and other complex molecules. mdpi.com |

| N-Benzylhydroxylamine hydrochloride | [2+2+1] Cyclization | Construction of 1,2,5-trisubstituted imidazoles | Acts as a "C1N1 synthon" via an in-situ generated acyl ketonitrone intermediate. rsc.org |

| N-Benzylhydroxylamine | Alkynylation | Synthesis of N-propargyl-hydroxylamines | Reaction of nitrones (derived from N-benzylhydroxylamine) with terminal alkynes in the presence of diethylzinc (B1219324) affords products in excellent yields. scispace.com |

| Derivative | Reaction Type | Key Application/Product | Research Finding |

|---|---|---|---|

| Arylsulfonyl hydroxylamines (ArSO₂ONHR) | C-C Amination (aza-Hock rearrangement) | Synthesis of primary and secondary anilines from benzyl alcohols | A mild, general, and scalable metal-free method with broad substrate scope and good to excellent yields. nih.gov |

| O-(halo-substituted benzyl) hydroxylamines | O-Alkylation | Synthesis of O-benzyl hydroxylammonium salts | A simple, one-pot preparation via O-benzylation of N-hydroxyurethane provides high yields of the desired products. researchgate.net |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oximation | Derivatization of aldehydes and ketones | Forms stable O-oximes that can be sensitively detected by LC-UVD, enabling quantification of carbonyl compounds. researchgate.net |

| O-alkylhydroxylamines | Conjugate Addition | Synthesis of enantioenriched N,O-disubstituted hydroxylamines | Catalyzed by a rare earth metal BINOLate (REMB) framework, the reaction with α,β-unsaturated carbonyls proceeds in high yield and enantioselectivity. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The efficient and selective synthesis of N-(4-bromobenzyl)hydroxylamine is a fundamental prerequisite for its extensive study. Current methodologies for synthesizing N-substituted hydroxylamines can be adapted and optimized for this specific compound. Future research could focus on the following areas:

Catalytic Reduction of 4-Bromobenzaldehyde (B125591) Oxime: A primary route to N-substituted hydroxylamines is the catalytic reduction of the corresponding oxime. nih.gov The synthesis of 4-bromobenzaldehyde oxime from 4-bromobenzaldehyde and hydroxylamine (B1172632) hydrochloride is a well-established reaction. rsc.org The subsequent challenge lies in the selective reduction of the C=N bond of the oxime without cleaving the weaker N-O bond, which would undesirably yield the primary amine. nih.gov Future research should explore various catalytic systems to achieve high chemoselectivity for this compound. This could involve investigating different metal catalysts (e.g., platinum, rhodium), supports, and reaction conditions. nih.gov The development of heterogeneous catalysts could offer advantages in terms of recyclability and process simplification.

| Catalyst System | Potential Advantages | Research Focus |

| Platinum-based catalysts | High activity | Optimizing selectivity to avoid N-O bond cleavage |

| Rhodium-based catalysts | High turnover numbers in homogeneous systems | Development of recyclable heterogeneous catalysts |

| Metal-free systems | Reduced metal contamination | Improving efficiency and scalability |

Alkylation of Hydroxylamine: Another promising avenue is the direct alkylation of hydroxylamine with 4-bromobenzyl bromide. A key challenge in this approach is controlling the regioselectivity, as hydroxylamine can be alkylated at either the nitrogen or the oxygen atom. Future investigations could focus on optimizing reaction conditions, such as the choice of solvent, base, and protecting groups, to favor N-alkylation over O-alkylation. nih.gov The use of phase-transfer catalysts could also be explored to enhance the reaction rate and selectivity.

| Reaction Parameter | Influence on Selectivity | Research Focus |

| Solvent | Polarity can influence the nucleophilicity of N vs. O | Systematic screening of solvents to maximize N-alkylation |

| Base | Strength and steric hindrance can affect deprotonation | Investigating a range of organic and inorganic bases |

| Protecting Groups | Temporarily blocking the oxygen atom | Development of easily removable protecting groups for hydroxylamine |

Elucidation of Broader Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for unlocking its potential applications. The N-O bond is a key functional group that can participate in a variety of chemical transformations.

Future research should aim to explore the mechanistic intricacies of reactions involving this compound. For instance, N-benzylhydroxylamines can act as "C1N1 synthons" in cyclization reactions, and the cleavage of the N-O bond is a critical step in many of these transformations. Investigating the kinetics and thermodynamics of these processes, as well as identifying reactive intermediates, would provide valuable insights. Spectroscopic techniques, such as NMR and mass spectrometry, coupled with computational studies, could be employed to elucidate these reaction mechanisms.

Exploration of Expanded Biological Targets

N-substituted hydroxylamine derivatives have shown promise as bioactive molecules, particularly as antibacterial agents. acs.org This suggests that this compound and its derivatives could also exhibit interesting biological activities.

A significant area for future research is the investigation of this compound as an inhibitor of ribonucleotide reductase (RNR) . acs.orgnih.gov RNR is a crucial enzyme for DNA synthesis and repair, making it an attractive target for antimicrobial and anticancer drugs. wikipedia.orgmdpi.com N-substituted hydroxylamines can act as radical scavengers, inhibiting the function of RNR. acs.org The 4-bromobenzyl moiety could influence the compound's binding affinity and selectivity for the active site of bacterial or fungal RNR over the human enzyme. Screening this compound against a panel of pathogenic bacteria and fungi, followed by enzymatic assays with purified RNR, would be a logical first step.

Furthermore, the potential of this compound derivatives as inhibitors of other enzymes should be explored. For example, oxime derivatives of O-benzylhydroxylamines have been investigated as inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), an enzyme involved in bacterial fatty acid synthesis. nih.gov

Advanced Computational Modeling for Rational Design

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Advanced computational modeling can be instrumental in the rational design of novel this compound derivatives with enhanced properties.

Conformational Analysis: The three-dimensional conformation of this compound will significantly impact its reactivity and biological activity. nih.gov Computational methods, such as density functional theory (DFT), can be used to predict the stable conformations of the molecule and the energy barriers between them. This information can help in understanding its interaction with biological targets.

Molecular Docking: Once potential biological targets, such as ribonucleotide reductase, have been identified, molecular docking studies can be performed. nih.gov These simulations can predict the binding mode and affinity of this compound to the active site of the target protein. researchgate.netuj.ac.za This information can be used to design new derivatives with improved inhibitory activity. For instance, modifications to the benzyl (B1604629) ring or the hydroxylamine moiety could be explored to enhance interactions with key amino acid residues in the active site.

Predictive ADMET Modeling: For the development of potential therapeutic agents, it is crucial to consider their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational models can be used to predict these properties for this compound and its derivatives, helping to prioritize compounds with favorable drug-like characteristics for further experimental investigation. nih.gov

Q & A

Q. Key Validation Steps :

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to ensure >95% purity.

- Structural confirmation : Compare NMR chemical shifts (e.g., δ ~4.2 ppm for -CH₂-NH-O-) with reference spectra.

How do CYP enzymes influence the metabolic fate of this compound in different species?

Advanced Research Question

Metabolism studies in hepatic microsomes reveal species-specific CYP enzyme involvement. For example, rat microsomes pre-treated with β-naphthoflavone (CYP1A inducer) show increased reductive metabolite formation (e.g., 4-bromoaniline), while rabbit microsomes favor oxidative pathways .

Q. Methodological Approach :

In vitro microsomal assays : Incubate this compound with NADPH-fortified microsomes from rats, rabbits, or humans.

Enzyme induction : Use CYP-specific inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B).

Metabolite profiling : Employ HPLC-DAD or LC-MS to quantify metabolites like 4-bromoaniline and nitroso derivatives.

Table 1 : Example Metabolite Formation Rates in Rat Microsomes (Adapted from )

| CYP Inducer | 4-Bromoaniline (nmol/min/mg) | Nitroso Derivative (nmol/min/mg) |

|---|---|---|

| Control | 1.2 ± 0.3 | 0.8 ± 0.2 |

| β-Naphthoflavone | 2.9 ± 0.5* | 1.5 ± 0.3* |

| Phenobarbital | 1.6 ± 0.4 | 1.1 ± 0.2 |

| *P < 0.05 vs. control |

What analytical challenges arise when quantifying this compound in biological matrices?

Advanced Research Question

Hydroxylamine derivatives are prone to pH-dependent degradation and artifactual reactions. For instance, spontaneous decomposition to 4-bromobenzaldehyde or nitrosamines can occur under acidic conditions, leading to false positives .

Q. Mitigation Strategies :

- pH control : Maintain neutral pH (7.4) during sample preparation.

- Artifact testing : Compare results from NADPH-free and enzyme-inactivated controls.

- Stabilization : Add antioxidants (e.g., ascorbic acid) to prevent oxidation.

What strategies mitigate artifactual reactions during extraction of this compound from complex mixtures?

Advanced Research Question

Avoid reducing agents like dithionite or hydroxylamine, which react with carbonyl groups in organic matter to form N/S-containing artifacts . Instead:

- Alternative extraction : Use solid-phase extraction (SPE) with C18 columns and acetonitrile/water gradients.

- Validation : Spike samples with deuterated internal standards (e.g., N-(4-bromobenzyl)-d₄-hydroxylamine) to track recovery rates.

How to assess the genotoxic potential of this compound metabolites?

Advanced Research Question

Metabolites like nitroso derivatives may form DNA adducts. Use:

Q. Experimental Design :

Metabolite generation : Incubate this compound with human liver microsomes.

DNA isolation : Extract DNA from treated cells and quantify adducts via LC-MS/MS.

What crystallization techniques improve the structural characterization of this compound derivatives?

Basic Research Question

Slow evaporation from ethanol/water (1:1) at 4°C yields single crystals suitable for X-ray diffraction. For example, analogous compounds like 4-bromo-N-(4-hydroxybenzylidene)aniline were characterized via monoclinic crystal systems (space group P2₁/c) with bond length precision of ±0.007 Å .

Q. Key Parameters :

- Solvent system : Ethanol/water for balanced polarity.

- Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) at 293 K.

Notes

- For toxicity studies, prioritize OECD guidelines and peer-reviewed journals (e.g., Interdisc Toxicol., Acta Crystallogr.).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.